molecular formula C10H8N2O4S B6278091 4-nitronaphthalene-1-sulfonamide CAS No. 2825008-12-4

4-nitronaphthalene-1-sulfonamide

Cat. No. B6278091
CAS RN: 2825008-12-4
M. Wt: 252.2
InChI Key:
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Description

4-Nitronaphthalene-1-sulfonamide (4-NNSA) is an organic compound that is widely used in the synthesis of a variety of compounds in the laboratory. It is a derivative of naphthalene and has a sulfonamide group attached to its 4-position. 4-NNSA is an important intermediate in the synthesis of pharmaceuticals, dyes, and other materials. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.

Scientific Research Applications

4-nitronaphthalene-1-sulfonamide is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as azo dyes and pharmaceuticals. It has also been used as a reagent in organic synthesis and as a catalyst in certain reactions. 4-nitronaphthalene-1-sulfonamide has also been used in the synthesis of polymers and as a photoredox catalyst.

Mechanism of Action

4-nitronaphthalene-1-sulfonamide is a versatile reagent that is used in a variety of reactions. It is a nucleophilic reagent and can act as a nucleophile or an electrophile in different reactions. When used as a nucleophile, it reacts with electrophilic substrates, such as aldehydes and ketones. When used as an electrophile, it reacts with nucleophilic substrates, such as amines and alcohols.
Biochemical and Physiological Effects
4-nitronaphthalene-1-sulfonamide has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. It has also been shown to have antioxidant, antifungal, and anti-allergenic effects. In addition, 4-nitronaphthalene-1-sulfonamide has been shown to have an inhibitory effect on the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

4-nitronaphthalene-1-sulfonamide has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 4-nitronaphthalene-1-sulfonamide in laboratory experiments. It is a strong oxidizing agent and can be hazardous if not handled properly. It is also sensitive to light and moisture and should be stored in a cool, dry place.

Future Directions

There are several potential future directions for research on 4-nitronaphthalene-1-sulfonamide. One potential direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Another potential direction is to develop new synthetic methods for the production of 4-nitronaphthalene-1-sulfonamide and other related compounds. Additionally, research could be conducted to explore potential applications of 4-nitronaphthalene-1-sulfonamide as a catalyst or reagent in organic synthesis. Finally, research could be conducted to further explore its potential as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-nitronaphthalene-1-sulfonamide can be synthesized through several methods. One method is the reaction of naphthalene-1-sulfonyl chloride with sodium nitrite in the presence of acetic acid. This reaction produces 4-nitronaphthalene-1-sulfonamide and sodium chloride. Another method involves the reaction of naphthalene-1-sulfonyl chloride with sodium nitrite in the presence of sodium hydroxide. This reaction produces 4-nitronaphthalene-1-sulfonamide and sodium sulfate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-nitronaphthalene-1-sulfonamide can be achieved through a two-step process. The first step involves the nitration of naphthalene to form 1-nitronaphthalene, which is then sulfonated in the second step to form the final product.", "Starting Materials": [ "Naphthalene", "Nitric acid", "Sulfuric acid", "Ammonia", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of Naphthalene", "1. Dissolve 10 g of naphthalene in 50 mL of concentrated nitric acid.", "2. Cool the mixture to 0-5°C and slowly add 10 mL of concentrated sulfuric acid while stirring.", "3. Continue stirring the mixture for 30 minutes at 0-5°C.", "4. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water and stir for 10 minutes.", "5. Collect the yellow precipitate by filtration and wash it with water.", "6. Dry the product in a desiccator to obtain 1-nitronaphthalene.", "Step 2: Sulfonation of 1-Nitronaphthalene", "1. Dissolve 5 g of 1-nitronaphthalene in 50 mL of concentrated sulfuric acid.", "2. Cool the mixture to 0-5°C and slowly add 10 g of solid sodium hydroxide while stirring.", "3. Continue stirring the mixture for 30 minutes at 0-5°C.", "4. Add 10 mL of concentrated ammonia to the mixture and stir for an additional 30 minutes.", "5. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water and stir for 10 minutes.", "6. Collect the yellow precipitate by filtration and wash it with water.", "7. Dry the product in a desiccator to obtain 4-nitronaphthalene-1-sulfonamide." ] }

CAS RN

2825008-12-4

Product Name

4-nitronaphthalene-1-sulfonamide

Molecular Formula

C10H8N2O4S

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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